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Compound of Interest

Compound Name: 4-Amino-2-methyl-3-nitropyridine

Cat. No.: B112403

This guide provides a comparative overview of the molecular docking performance of 4-amino-
nitropyridine derivatives, focusing on their potential as inhibitors for specific biological targets.
The data presented is synthesized from computational studies to offer a clear comparison for
researchers and drug development professionals. The core of this analysis centers on 4-
Amino-3-nitropyridine, a closely related analog to the 4-Amino-2-methyl-3-nitropyridine
scaffold, and its interactions with antituberculosis drug targets.

Data Presentation: Docking Performance

The following table summarizes the quantitative data from a docking study of 4-Amino-3-
nitropyridine (4A3NP) against two protein targets associated with tuberculosis, providing
insights into its binding affinity and inhibitory potential.[1]

Target T . Binding Inhibition Intermolecu
arge
Compound Protein o < Energy Constant lar Energy
ass
(PDB ID) (kcal/mol) (Ki) (kcal/mol)
4-Amino-3-
) o 4YPO Antitubercular  -6.56 6.89 uM -7.21
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nitropyridine
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Experimental Protocols

The methodologies outlined below are representative of standard in silico molecular docking

procedures used to predict the interaction between a ligand (the small molecule derivative) and

a protein target.[2]

Ligand and Protein Preparation

Ligand Preparation: The three-dimensional structure of the 4-Amino-3-nitropyridine
compound was generated and optimized to its lowest energy conformation. This is a critical
step to ensure the ligand's geometry is realistic for docking.

Protein Preparation: The 3D crystallographic structures of the target proteins (PDB IDs:
4YPO and 5NCJ) were obtained from the Protein Data Bank (PDB).[1] Standard preparation
involved removing water molecules and any co-crystallized ligands from the structures. Polar
hydrogen atoms were added, and appropriate atomic charges (e.g., Kollman charges) were
assigned to the protein models to prepare them for the docking simulation.[2]

Docking Simulation

Grid Box Generation: A grid box was defined around the active site of each target protein.[2]
The dimensions and center of this box are chosen to encompass the entire binding pocket,
allowing the docking algorithm to explore all possible binding poses within that space.

Docking Algorithm: A common algorithm used for such studies is the Lamarckian Genetic
Algorithm (LGA).[2] This algorithm evaluates a vast number of possible conformations and
orientations of the ligand within the protein's active site. It calculates the binding energy for
each pose, and the pose with the lowest binding energy is typically considered the most
favorable and stable interaction.

Software: The docking study for 4-Amino-3-nitropyridine was performed to predict the
binding orientation, affinity, and activity of the compound.[1]

Visualizations

The following diagrams illustrate the typical workflow for a molecular docking study and a

conceptual representation of ligand-receptor interaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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